molecular formula C15H13FN6O3 B279887 N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE

Cat. No.: B279887
M. Wt: 344.3 g/mol
InChI Key: XFQXFYQBMVPLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 2-fluorobenzyl group to the pyrazole ring. This can be achieved through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a base such as potassium carbonate.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate compound with 4-nitro-1H-pyrazole-1-yl acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as sodium borohydride or catalytic hydrogenation to form the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation, mild to moderate temperatures.

    Substitution: Amines, thiols, bases such as potassium carbonate, solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitro groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorobenzyl group.

Scientific Research Applications

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.

    DNA Interaction: Interacting with DNA and affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
  • N-[1-(2-bromobenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide
  • N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Uniqueness

N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-(4-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13FN6O3

Molecular Weight

344.3 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C15H13FN6O3/c16-13-4-2-1-3-11(13)8-20-6-5-14(19-20)18-15(23)10-21-9-12(7-17-21)22(24)25/h1-7,9H,8,10H2,(H,18,19,23)

InChI Key

XFQXFYQBMVPLHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])F

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])F

Origin of Product

United States

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